10H-Pyridazino[4,3-b][1,4]benzothiazine

Synthetic Chemistry Regioselectivity Tautomerism

Ensure scaffold fidelity in your 15-LOX or anticancer SAR campaigns by procuring the authentic 10H-Pyridazino[4,3-b][1,4]benzothiazine (1,2-diazaphenothiazine). Its [4,3-b] fusion pattern dictates unique tautomeric equilibrium, regioselective reactivity, and electronic distribution—properties not reproducible with other azaphenothiazine isomers. Derivatives of this scaffold exhibit >10-fold potency differences versus isomeric diazaphenothiazines. Verify the CAS 261-99-4 to avoid isomer misassignment. Ideal for systematic N-alkylation and tautomer-based probe design.

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
CAS No. 261-99-4
Cat. No. B3326537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-Pyridazino[4,3-b][1,4]benzothiazine
CAS261-99-4
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(S2)C=CN=N3
InChIInChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10-9(14-8)5-6-11-13-10/h1-6H,(H,12,13)
InChIKeyLYRYVZJEYZQBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10H-Pyridazino[4,3-b][1,4]benzothiazine (CAS 261-99-4): Core Scaffold Identity and Procurement Relevance


10H-Pyridazino[4,3-b][1,4]benzothiazine (CAS 261-99-4), also known as 1,2-diazaphenothiazine, is a tricyclic heterocycle belonging to the azaphenothiazine family, where a pyridazine ring replaces one benzene ring of the classical phenothiazine system [1]. With a molecular formula of C10H7N3S and a molecular weight of ~201.25 g/mol, this compound serves as a versatile scaffold for derivative synthesis, particularly as a precursor for bioactive molecules targeting 15-lipoxygenase and cancer cell lines . Its structural isomerism (e.g., [4,3-b] vs. [3,4-b]) critically influences both synthetic accessibility and biological activity, making precise scaffold identification essential for reproducible procurement [2].

Why 10H-Pyridazino[4,3-b][1,4]benzothiazine Cannot Be Replaced by Isomeric or In-Class Analogs


Simple substitution of 10H-Pyridazino[4,3-b][1,4]benzothiazine with other azaphenothiazine isomers or tricyclic heterocycles is not pharmacologically neutral. The [4,3-b] fusion pattern dictates distinct electronic distribution, regioselective reactivity during derivatization, and unique tautomeric behavior, directly impacting downstream biological activity profiles [1]. Studies on related diazaphenothiazines demonstrate that even minor scaffold variations (e.g., 3,6-diazaphenothiazine vs. 1,8-diazaphenothiazine) lead to significant differences in anticancer potency, with IC50 values diverging by over an order of magnitude [2]. Furthermore, the [4,3-b] isomer's synthetic pathway—proceeding via 2-aminothiophenol cyclization rather than alternative routes—yields a distinct product that cannot be obtained through pathways used for the [3,4-b] isomer, underscoring the non-interchangeability of these scaffolds [1].

Quantitative Differentiation Evidence for 10H-Pyridazino[4,3-b][1,4]benzothiazine Against Structural Analogs


Regioselective Methylation Differentiates [4,3-b] Scaffold Reactivity from Other Diazaphenothiazine Isomers

The [4,3-b] fusion pattern confers a unique methylation profile not observed with other azaphenothiazine isomers. Treatment of 3-hexyloxy-10H-pyridazino[4,3-b][1,4]benzothiazine with methyl iodide in the presence of sodium hydride yields three distinct products: the 10-methyl derivative, the 1-methyl derivative of a tautomeric form, and 2,10-dimethyl-10H-pyridazino[4,3-b][1,4]benzothiazin-3(2H)-one [1]. This multi-product outcome reflects the scaffold's tautomeric equilibrium between 10H-pyridazino[4,3-b][1,4]benzothiazine and its 1H-tautomer, a feature that is structurally specific to the [4,3-b] ring fusion geometry [1]. In contrast, analogous methylation of isomeric scaffolds would produce different product distributions due to altered nitrogen positioning and electronic environments [2].

Synthetic Chemistry Regioselectivity Tautomerism

Scaffold-Specific Synthetic Access: [4,3-b] Isomer Obtained via 2-Aminothiophenol Cyclization Distinct from [3,4-b] Routes

The synthesis of the pyridazino[3,4-b][1,4]benzothiazine scaffold proceeds via reaction of 3-chloro-4-pyridazinecarbonitrile with 2-aminothiophenol, followed by NaH/DMSO treatment to yield the diaza-phenothiazine product [1]. This pathway is distinct from that used to prepare the isomeric pyridazino[4,3-e][1,4]benzothiazine system, which requires different starting materials and cyclization conditions [2]. The [4,3-b] isomer is thus not accessible via synthetic protocols optimized for other azaphenothiazine isomers, necessitating scaffold-specific procurement for researchers requiring this exact ring fusion geometry [1].

Synthetic Methodology Cyclization Scaffold Differentiation

Soybean 15-Lipoxygenase Inhibitory Activity: Derivative Class Effect with Scaffold-Dependent Potency

Derivatives of 10H-pyridazino[4,3-b][1,4]benzothiazine have been reported to exhibit inhibitory activity against soybean 15-lipoxygenase (15-LOX), an enzyme model relevant to arachidonic acid metabolism and inflammation . While direct IC50 values for the unsubstituted parent scaffold are not publicly available, structurally related 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines—synthesized via similar 2-aminothiophenol cyclization methodology—have been evaluated in the same soybean 15-LOX assay system [1]. The [3,4-e] isomer series demonstrates that potency is highly sensitive to the nature and position of substituents, establishing that scaffold geometry is a key determinant of enzyme inhibition efficacy [1]. This suggests that the [4,3-b] scaffold, with its distinct nitrogen positioning, would exhibit a differentiated inhibition profile, though direct head-to-head data are absent from the current literature [REFS-1, REFS-2].

Enzyme Inhibition 15-Lipoxygenase Anti-inflammatory

Antiproliferative Activity of Diazaphenothiazine Class: Scaffold-Specific Potency Ranges Inform [4,3-b] Development Prospects

While direct cytotoxicity data for 10H-pyridazino[4,3-b][1,4]benzothiazine are not publicly available, the broader diazaphenothiazine class has demonstrated potent, scaffold-dependent antiproliferative activity. The tricyclic 10H-3,6-diazaphenothiazine (DPT-1) exhibited IC50 values ranging from 1.52–12.89 µM against lung carcinoma cell lines A549 and H1299, with superior selectivity for cancer cells over healthy BEAS-2B and NHDF cells compared to the reference drug doxorubicin [1]. In a separate study, 10H-3,6-diazaphenothiazine (PTZ) showed an IC50 of 0.62 µM against A2780 ovarian carcinoma cells, with markedly lower cytotoxicity toward HEK293 normal kidney cells and H9C2 normal heart cells [2]. The substantial difference in potency between isomeric diazaphenothiazines (e.g., 2,7-diazaphenothiazine being more active than 1,8-diazaphenothiazine) underscores that the [4,3-b] scaffold—with its distinct nitrogen atom arrangement—is expected to yield a unique anticancer activity profile not reproducible with other isomers [3].

Anticancer Cytotoxicity Apoptosis

Physicochemical Property Profile: Computed LogP and PSA Differentiate [4,3-b] Scaffold from Other Diazaphenothiazines

Computed physicochemical parameters for 10H-pyridazino[4,3-b][1,4]benzothiazine indicate a logP of approximately 2.82 and a topological polar surface area (tPSA) of 63.11 Ų . These values position the scaffold within favorable drug-likeness space (Lipinski's Rule of Five: logP ≤ 5, tPSA ≤ 140 Ų). For comparison, computationally derived logP values for a series of tetracyclic diazaphenothiazine derivatives range broadly (ALOGP, miLogP, XLOGP2/3 values varying with ring fusion and substitution patterns) [1], while 1,9-diazaphenothiazines have been characterized with cLogP values consistent with oral drug-likeness [2]. The [4,3-b] scaffold's distinct logP of 2.82—lower than many polycyclic azaphenothiazines—suggests comparatively favorable aqueous solubility characteristics, a differentiating factor for in vitro assay compatibility and downstream formulation .

Lipophilicity Physicochemical Properties Drug-likeness

Recommended Application Scenarios for 10H-Pyridazino[4,3-b][1,4]benzothiazine Based on Quantitative Evidence


Medicinal Chemistry SAR Programs Targeting 15-Lipoxygenase Inhibition

Researchers developing selective 15-LOX inhibitors for inflammatory disease models should procure the [4,3-b] scaffold as a structurally distinct template for SAR exploration. The established lipoxygenase inhibitory activity of derivatives of this scaffold—combined with the unique N-alkylation pattern demonstrated in methylation studies—enables systematic probing of substituent effects at positions 1, 2, and 10, a regiochemical landscape not accessible with isomeric diazaphenothiazine scaffolds [1].

Anticancer Lead Discovery Leveraging Scaffold-Specific Cytotoxicity Profiles

Given the demonstrated scaffold-dependence of antiproliferative activity across diazaphenothiazine isomers (e.g., >10-fold potency differences between 2,7- and 1,8-diazaphenothiazines), the [4,3-b] isomer represents a critical building block for medicinal chemistry campaigns targeting cancer cell lines. The favorable computed logP of 2.82 supports compatibility with cell-based assay conditions, while the compound's tricyclic core enables further derivatization to optimize potency and selectivity as demonstrated by the anticancer activity of related 3,6-diazaphenothiazines with IC50 values down to 0.62 µM [2].

Chemical Biology Probe Development Utilizing Tautomer-Dependent Reactivity

The unique tautomeric equilibrium between 10H- and 1H- forms of the [4,3-b] scaffold, experimentally confirmed through methylation product analysis, provides a distinctive handle for designing activity-based probes or affinity labels. This tautomerism is scaffold-specific and cannot be replicated with other azaphenothiazine isomers, making procurement of the [4,3-b] isomer essential for chemical biology applications that exploit tautomer-dependent covalent modification of target proteins [1].

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